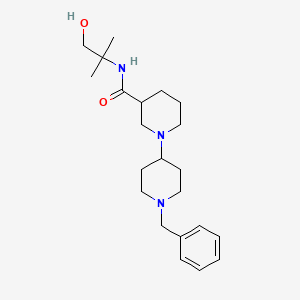![molecular formula C18H13NO5 B5361448 1-(2-furyl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5361448.png)
1-(2-furyl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furyl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-propen-1-one, commonly known as curcumin, is a natural compound found in the turmeric plant. It has been used in traditional medicine for centuries due to its anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
The mechanism of action of curcumin is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Curcumin has also been shown to activate various transcription factors, including Nrf2 and PPAR-γ. Additionally, curcumin has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.
Biochemical and Physiological Effects
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Curcumin has also been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid profiles. In addition, curcumin has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Curcumin also has a wide range of potential applications, making it a versatile compound for research. However, curcumin has several limitations. It has poor solubility in water, which can limit its bioavailability and efficacy. Curcumin is also susceptible to degradation and oxidation, which can affect its stability and potency.
Orientations Futures
There are several future directions for curcumin research. One area of interest is the development of curcumin analogs with improved bioavailability and efficacy. Another area of interest is the investigation of curcumin's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of curcumin and its effects on various signaling pathways and transcription factors.
Méthodes De Synthèse
Curcumin can be synthesized through various methods, including extraction from the turmeric plant and chemical synthesis. The chemical synthesis of curcumin involves the condensation of ferulic acid with vanillin in the presence of a base. The resulting product is then demethylated, followed by cyclization to form curcumin.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that curcumin possesses anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Curcumin has also been shown to have neuroprotective effects and may be beneficial in the treatment of Alzheimer's disease. In addition, curcumin has been shown to have anti-diabetic effects and may be beneficial in the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
(E)-1-(furan-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-12-4-7-14(15(11-12)19(21)22)17-9-6-13(24-17)5-8-16(20)18-3-2-10-23-18/h2-11H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTPUOSKMUGGBQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylbenzo-1,4-quinone 1-[O-(4-iodobenzoyl)oxime]](/img/structure/B5361367.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5361374.png)
![2-cyclohexyl-7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361380.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,5-dimethyl-2-phenyl-3-furamide](/img/structure/B5361391.png)
![N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5361392.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)


![[2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5361437.png)
![N-[1-[(butylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5361442.png)
![2-(2-hydroxyphenyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5361450.png)

![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5361460.png)